Cas no 2172501-13-0 ({1-(1-cyclopropylethyl)-5-methyl-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)
Il composto {1-(1-ciclopropiletil)-5-metil-1H-1,2,3-triazol-4-ilmetil}(metil)ammina è una molecola strutturalmente complessa che combina un nucleo triazolico sostituito con un gruppo ciclopropiletilico e una funzione amminica metilata. La sua architettura chimica lo rende particolarmente interessante per applicazioni farmaceutiche e agrochimiche, grazie alla presenza del gruppo triazolico, noto per la sua versatilità nelle interazioni molecolari. Il gruppo ciclopropiletilico conferisce rigidità strutturale, potenziando la selettività e la stabilità del composto. La funzionalità amminica metilata può favorire la solubilità e la biodisponibilità, rendendolo adatto per lo sviluppo di principi attivi con migliorato profilo farmacocinetico. La sua sintesi richiede metodologie avanzate di chimica organica, garantendo elevata purezza e riproducibilità.
2172501-13-0 structure
Product Name:{1-(1-cyclopropylethyl)-5-methyl-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine
Numero CAS:2172501-13-0
MF:C10H18N4
MW:194.276721477509
CID:5568188
PubChem ID:165595407
Update Time:2025-10-23
{1-(1-cyclopropylethyl)-5-methyl-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine Proprietà chimiche e fisiche
Nomi e identificatori
-
- EN300-1596880
- {[1-(1-cyclopropylethyl)-5-methyl-1H-1,2,3-triazol-4-yl]methyl}(methyl)amine
- 2172501-13-0
- {1-(1-cyclopropylethyl)-5-methyl-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine
-
- Inchi: 1S/C10H18N4/c1-7(9-4-5-9)14-8(2)10(6-11-3)12-13-14/h7,9,11H,4-6H2,1-3H3
- Chiave InChI: FQNPAVBXOOZFSI-UHFFFAOYSA-N
- Sorrisi: N1(C(C)=C(CNC)N=N1)C(C)C1CC1
Proprietà calcolate
- Massa esatta: 194.153146591g/mol
- Massa monoisotopica: 194.153146591g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 14
- Conta legami ruotabili: 4
- Complessità: 193
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 0.6
- Superficie polare topologica: 42.7Ų
{1-(1-cyclopropylethyl)-5-methyl-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1596880-0.05g |
{[1-(1-cyclopropylethyl)-5-methyl-1H-1,2,3-triazol-4-yl]methyl}(methyl)amine |
2172501-13-0 | 0.05g |
$1320.0 | 2023-07-10 | ||
| Enamine | EN300-1596880-0.1g |
{[1-(1-cyclopropylethyl)-5-methyl-1H-1,2,3-triazol-4-yl]methyl}(methyl)amine |
2172501-13-0 | 0.1g |
$1384.0 | 2023-07-10 | ||
| Enamine | EN300-1596880-0.25g |
{[1-(1-cyclopropylethyl)-5-methyl-1H-1,2,3-triazol-4-yl]methyl}(methyl)amine |
2172501-13-0 | 0.25g |
$1447.0 | 2023-07-10 | ||
| Enamine | EN300-1596880-0.5g |
{[1-(1-cyclopropylethyl)-5-methyl-1H-1,2,3-triazol-4-yl]methyl}(methyl)amine |
2172501-13-0 | 0.5g |
$1509.0 | 2023-07-10 | ||
| Enamine | EN300-1596880-1.0g |
{[1-(1-cyclopropylethyl)-5-methyl-1H-1,2,3-triazol-4-yl]methyl}(methyl)amine |
2172501-13-0 | 1.0g |
$1572.0 | 2023-07-10 | ||
| Enamine | EN300-1596880-2.5g |
{[1-(1-cyclopropylethyl)-5-methyl-1H-1,2,3-triazol-4-yl]methyl}(methyl)amine |
2172501-13-0 | 2.5g |
$3080.0 | 2023-07-10 | ||
| Enamine | EN300-1596880-5.0g |
{[1-(1-cyclopropylethyl)-5-methyl-1H-1,2,3-triazol-4-yl]methyl}(methyl)amine |
2172501-13-0 | 5.0g |
$4557.0 | 2023-07-10 | ||
| Enamine | EN300-1596880-10.0g |
{[1-(1-cyclopropylethyl)-5-methyl-1H-1,2,3-triazol-4-yl]methyl}(methyl)amine |
2172501-13-0 | 10.0g |
$6758.0 | 2023-07-10 | ||
| Enamine | EN300-1596880-50mg |
{[1-(1-cyclopropylethyl)-5-methyl-1H-1,2,3-triazol-4-yl]methyl}(methyl)amine |
2172501-13-0 | 50mg |
$1320.0 | 2023-09-23 | ||
| Enamine | EN300-1596880-100mg |
{[1-(1-cyclopropylethyl)-5-methyl-1H-1,2,3-triazol-4-yl]methyl}(methyl)amine |
2172501-13-0 | 100mg |
$1384.0 | 2023-09-23 |
{1-(1-cyclopropylethyl)-5-methyl-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine Letteratura correlata
-
Congyu Li,Wenfu Wang,Haiyan Wang,Guokai Yan,Weiyang Dong,Zhaosheng Chu,Huan Wang,Yang Chang RSC Adv., 2021,11, 26721-26731
-
Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
-
Dongjia Han,Bing Xue,Juan Du,Tomohiro Miyatake,Hitoshi Tamiaki,Xin Xing,Wei Yuan,Yanyan Li Phys. Chem. Chem. Phys., 2016,18, 24252-24260
-
4. Estimation of hydrogen sulfide from crude petroleum: a unique invention using a simple chemosensor†Shampa Kundu,Prithidipa Sahoo New J. Chem., 2019,43, 12369-12374
-
Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
2172501-13-0 ({1-(1-cyclopropylethyl)-5-methyl-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
SHOCHEM(SHANGHAI) CO.,lTD
Membro d'oro
CN Fornitore
Grosso
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Inner Mongolia Xinhong Biological Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司
Membro d'oro
CN Fornitore
Grosso